molecular formula C36H65NO13 B12320019 3'-Des(dimethylamino)-3'-keto Azithromycin

3'-Des(dimethylamino)-3'-keto Azithromycin

Cat. No.: B12320019
M. Wt: 719.9 g/mol
InChI Key: AMNAVVMCWWSBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Des(dimethylamino)-3’-keto Azithromycin is a derivative of azithromycin, a well-known macrolide antibiotic

Preparation Methods

The synthesis of 3’-Des(dimethylamino)-3’-keto Azithromycin involves several steps. The primary synthetic route includes the selective removal of the dimethylamino group from azithromycin, followed by oxidation to introduce the keto group at the 3’ position. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the desired transformation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3’-Des(dimethylamino)-3’-keto Azithromycin undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’-Des(dimethylamino)-3’-keto Azithromycin has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of macrolide antibiotics and their derivatives.

    Biology: The compound is studied for its interactions with biological membranes and its potential to inhibit bacterial growth.

    Medicine: Research focuses on its potential as an antibiotic with improved efficacy and reduced resistance compared to azithromycin.

    Industry: The compound is explored for its use in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3’-Des(dimethylamino)-3’-keto Azithromycin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to that of azithromycin but may exhibit enhanced binding affinity due to the structural modifications. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of bacterial protein synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

3’-Des(dimethylamino)-3’-keto Azithromycin can be compared with other macrolide antibiotics such as:

    Azithromycin: The parent compound, known for its broad-spectrum antibiotic activity.

    Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Clarithromycin: A structurally related compound with improved acid stability and oral bioavailability. The uniqueness of 3’-Des(dimethylamino)-3’-keto Azithromycin lies in its structural modifications, which may confer enhanced pharmacological properties and reduced resistance compared to its counterparts.

Properties

IUPAC Name

2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-11-(3-hydroxy-6-methyl-4-oxooxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-25-36(10,44)29(40)22(6)37(11)17-18(2)15-34(8,43)31(50-33-27(39)24(38)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-23,25-31,33,39-41,43-44H,13-17H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNAVVMCWWSBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(=O)CC(O3)C)O)(C)O)C)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.